1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazole ring, a piperidine ring, and a pyrrolidinone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The thiadiazole ring can be functionalized to introduce a piperidine moiety through nucleophilic substitution reactions.
Formation of the Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiadiazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them potential drug candidates.
Medicine
Pharmaceuticals: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Such compounds can be used in the development of pesticides or herbicides.
Dyes and Pigments: They may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and pyrrolidinone moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
- 4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one
Uniqueness
The presence of the 3,4-dimethylphenyl group in 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one may confer unique properties, such as increased lipophilicity or altered binding interactions, compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-3-4-16(9-14(13)2)24-11-15(10-18(24)25)19(26)23-7-5-17(6-8-23)27-20-22-21-12-28-20/h3-4,9,12,15,17H,5-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSOJMSBDJGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NN=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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